Volinanserin Hydrochloride: Technical Guide to Mechanism & Application
Volinanserin Hydrochloride: Technical Guide to Mechanism & Application
[1]
Executive Summary: The "Scalpel" of Serotonin Research
Volinanserin hydrochloride (MDL-100,907 HCl) is the reference standard antagonist for the serotonin 5-HT
For researchers, this compound is the primary tool for mechanistic isolation . If a physiological effect (e.g., head-twitch response, slow-wave sleep enhancement) is reversed by volinanserin, it is definitively mediated by 5-HT
Chemical & Physical Profile
Compound Identity:
-
IUPHAR/BPS Name: Volinanserin
-
Salt Form: Hydrochloride (HCl) is preferred for stability, though often supplied as a free base or tartrate.[1]
Solubility & Handling (Critical): Volinanserin HCl is hydrophobic .[1] Direct dissolution in neutral aqueous buffer often results in precipitation, leading to erratic experimental data.
| Solvent System | Solubility Limit | Application Notes |
| DMSO | ~15 mg/mL | Ideal stock solution.[1][3] Store at -20°C (stable for 6 months). |
| Ethanol | ~20 mg/mL | Alternative organic stock.[1][3] |
| Aqueous Buffer (PBS) | < 0.1 mg/mL | Do not dissolve directly. Dilute from DMSO stock.[1] |
| In Vivo Vehicle | 2.5 mg/mL | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2] |
Expert Tip: For in vivo injections, always acidify the vehicle slightly (pH 5.5–6.0) or use the PEG/Tween co-solvent system to prevent micro-precipitation at the injection site, which causes bioavailability variance.
Pharmacodynamics: Mechanism of Action
The Selectivity Profile
Volinanserin’s utility stems from its refusal to bind dopamine receptors. Most "atypical" antipsychotics rely on a balanced 5-HT
Binding Affinity (K
| Receptor Target | Volinanserin (nM) | Ketanserin (nM) | Clozapine (nM) |
| 5-HT | 0.36 | 2.0 | 9.6 |
| 5-HT | 88 | 50 | 12 |
| Dopamine D | >1,000 | 300 | 150 |
| 128 | 0.4 | 7.0 |
Signaling Pathway Blockade
The 5-HT
Volinanserin Action:
-
Competitive Antagonism: Binds to the orthosteric site, preventing agonist docking.
-
Inverse Agonism: In systems with high constitutive activity, volinanserin stabilizes the inactive receptor conformation, reducing basal IP
levels below baseline. -
-Arrestin Blockade: Prevents the recruitment of
-arrestin-2, a pathway increasingly linked to the neuroplastic effects of psychedelics.[1]
Pathway Visualization
The following diagram illustrates the specific node of blockade within the G
Figure 1: Signal Transduction Blockade.[1] Volinanserin competitively inhibits the Gq-PLC-IP3 axis.[1]
Validated Experimental Protocols
Protocol A: In Vitro Radioligand Competition Binding
Objective: Determine the affinity (K
Materials:
-
Source: HEK-293 cells stably expressing human 5-HT
.[1][6] -
Radioligand: [³H]-Ketanserin (1.0 nM final).[1]
-
Displacer: Volinanserin HCl (10 pM to 10 µM).
-
Non-specific Mask: Mianserin (10 µM) or Methysergide.[1]
Workflow:
-
Membrane Prep: Homogenize cells in Tris-HCl (50 mM, pH 7.4). Centrifuge at 48,000
. Resuspend to 20 µg protein/well. -
Incubation: Add 50 µL radioligand + 50 µL Volinanserin (serial dilution) + 100 µL membrane prep.
-
Equilibration: Incubate for 60 minutes at 25°C (Room Temp). Note: 37°C increases dissociation rates and may reduce signal stability.
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (polyethyleneimine) to reduce non-specific binding.[1]
-
Analysis: Count via liquid scintillation. Calculate IC
and convert to K using the Cheng-Prusoff equation.[1][6]
Acceptance Criteria: Volinanserin K
Protocol B: In Vivo Head-Twitch Response (HTR) Inhibition
Objective: Confirm 5-HT
Rationale: Volinanserin should dose-dependently abolish HTR induced by DOI or Psilocybin.[1] If HTR persists, the agonist is acting off-target.[1]
Workflow Visualization:
Figure 2: HTR Inhibition Assay.[1] Standard workflow for validating in vivo 5-HT2A antagonism.
Step-by-Step:
-
Subject: Male C57BL/6J mice (8–10 weeks).
-
Pre-treatment: Administer Volinanserin HCl (0.1 mg/kg, s.c.) dissolved in vehicle (see Section 2).[1]
-
Latency: Wait 20 minutes . This allows Volinanserin to occupy cortical 5-HT
receptors.[1] -
Challenge: Administer DOI (1.0 mg/kg, i.p.), a selective agonist.
-
Observation: Immediately place mouse in a clear cylinder. Record "head twitches" (rapid rotational jerks of the head) for 30 minutes.
-
Result: Vehicle+DOI mice will exhibit ~30–50 twitches. Volinanserin+DOI mice should exhibit <5 twitches (near complete blockade).[1]
Therapeutic Implications & Systems Pharmacology
1. Sleep Architecture (Slow Wave Sleep): Volinanserin is unique among sedatives.[1] Unlike benzodiazepines (which suppress SWS), Volinanserin promotes N3 (Slow Wave) sleep and consolidates sleep continuity without impairing REM.[1]
-
Mechanism:[7][8][9][10][11] Blockade of 5-HT
disinhibits thalamocortical firing patterns required for delta-wave generation.[1]
2. Antipsychotic Research:
While effective against positive symptoms in early trials, Volinanserin failed to demonstrate superiority over placebo in some Phase III trials for schizophrenia. However, it remains the gold standard for testing the "Serotonin Hypothesis" of schizophrenia. It is currently used to augment SSRIs or investigate psychosis in Parkinson's disease (where D
References
-
Kehne, J. H., et al. (1996).[1] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics.[3] Link
-
Sorensen, S. M., et al. (1993).[1] Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies.[3] Journal of Pharmacology and Experimental Therapeutics.[3] Link
-
Nichols, D. E. (2004).[1] Hallucinogens.[1][5] Pharmacology & Therapeutics.[1] (Reference for HTR and 5-HT2A signaling). Link
-
Monti, J. M., & Jantos, H. (2006). Effects of the selective 5-HT2A receptor antagonist Eplivanserin on sleep and wakefulness in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] (Comparative sleep mechanism data). Link
-
Guide to Pharmacology (IUPHAR/BPS). 5-HT2A Receptor.[1][11]Link[1]
Sources
- 1. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
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